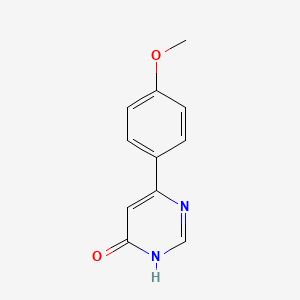

6-(4-Methoxyphenyl)pyrimidin-4-ol

Vue d'ensemble

Description

6-(4-Methoxyphenyl)pyrimidin-4-ol is a chemical compound with the CAS Number: 130841-04-2 . It has a molecular weight of 202.21 and its IUPAC name is 6-(4-methoxyphenyl)-4-pyrimidinol .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing similar compounds. For instance, an efficient protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14) . This indicates that the compound has a pyrimidinol core with a methoxyphenyl group attached.Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 202.21 .Applications De Recherche Scientifique

Medicinal Chemistry and Biological Activity

- Pyrimidine derivatives, including compounds like 6-(4-Methoxyphenyl)pyrimidin-4-ol, play a significant role in medicinal chemistry due to their wide range of pharmacological and biological activities. These compounds have been synthesized for potential use as analgesic and anti-inflammatory agents. Studies have shown that the nature of the substituent on the pyrimidine ring can significantly influence its anti-inflammatory and analgesic activities (Muralidharan, S. James Raja, & Asha Deepti, 2019).

- Additionally, certain pyrimidine derivatives have been evaluated for their antifungal effects, particularly against fungi like Aspergillus terreus and Aspergillus niger. These studies suggest that such compounds could be developed into useful antifungal agents (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, & A. AlameriAmeer, 2017).

Antiproliferative Properties

- Research on pyrimidine derivatives has also extended into their antiproliferative properties. These studies involve the synthesis of specific pyrimidine compounds and evaluating their potential in inhibiting the proliferation of certain cells, suggesting a possible role in cancer research (Ekhlass Nassar, Y. A. E. Badry, Afaf Mm Eltoukhy, & Rezek R Ayyad, 2016).

Applications in Corrosion Inhibition

- Pyrimidine derivatives have also been investigated for their role in corrosion inhibition. For example, studies on pyridopyrimidinones derivatives, which are structurally related to this compound, have shown potential in inhibiting corrosion of carbon steel in certain acidic mediums. This suggests their application in material science and engineering (Y. Abdallah, K. Shalabi, & Nesma M. Bayoumy, 2018).

Structural and Electronic Studies

- The structural and electronic properties of pyrimidine derivatives, including this compound, have been extensively studied. These studies provide insights into their crystal structures, molecular conformations, and electronic properties, which are crucial for understanding their reactivity and potential applications in various fields (Jorge Trilleras, J. Quiroga, J. Cobo, & C. Glidewell, 2009).

Synthesis and Chemical Reactivity

- Research has been conducted on the synthesis and chemical reactivity of various pyrimidine derivatives. These studies not only explore the synthetic pathways of these compounds but also investigate their reactivity with different chemical agents, contributing to the field of organic chemistry and synthesis (O. Farouk, M. Ibrahim, & N. M. El-Gohary, 2021).

Orientations Futures

While specific future directions for 6-(4-Methoxyphenyl)pyrimidin-4-ol were not found in the search results, pyrimidine derivatives are a topic of ongoing research due to their wide range of biological activities. They are often studied for their potential applications in medicinal chemistry, particularly in the development of new drugs with antiviral, anticancer, antioxidant, and antimicrobial activity .

Mécanisme D'action

Target of Action

Compounds like “6-(4-Methoxyphenyl)pyrimidin-4-ol” often target specific enzymes or receptors in the body. For example, some pyrimidine derivatives are known to inhibit CDK4/6, enzymes that stimulate the proliferation of malignant cells .

Biochemical Pathways

The interaction between the compound and its target could affect various biochemical pathways. For instance, inhibition of CDK4/6 would disrupt cell cycle progression, affecting the proliferation of cells .

Result of Action

The ultimate effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme required for cell proliferation, the result could be a decrease in the growth of cancer cells .

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXQDTVTMJFNNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

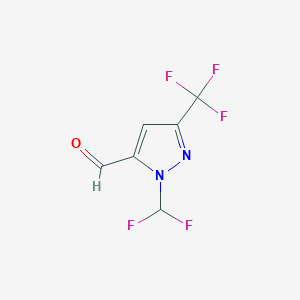

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

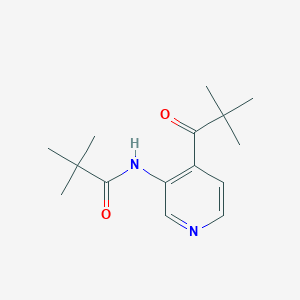

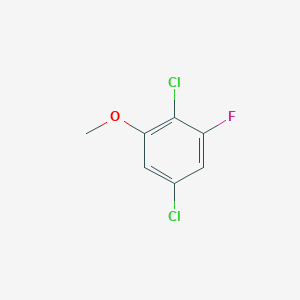

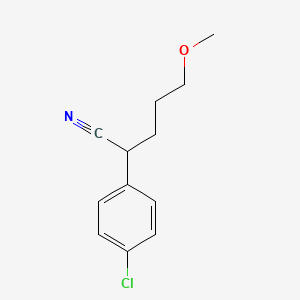

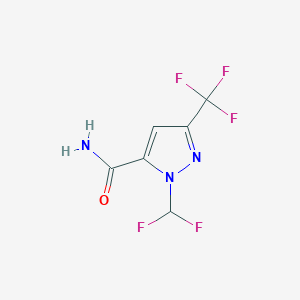

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-ol](/img/structure/B1461097.png)